molecular formula C19H17N5O2 B1676085 PIK-inhibitors

PIK-inhibitors

Cat. No.: B1676085
M. Wt: 347.4 g/mol
InChI Key: RQPKSOWRJPRYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK34597: is a chemical compound known for its role as an inhibitor of phosphoinositide 3-kinase p110 alpha. This compound has a molecular formula of C19H17N5O2 and a molecular weight of 347.4. It is primarily used in scientific research to study cell signaling pathways, particularly those involving phosphoinositide 3-kinase and mammalian target of rapamycin signaling .

Scientific Research Applications

MDK34597 is widely used in scientific research due to its ability to inhibit phosphoinositide 3-kinase p110 alpha. Its applications include:

    Chemistry: Used to study the mechanisms of enzyme inhibition and to develop new inhibitors.

    Biology: Used to investigate cell signaling pathways and their role in various cellular processes.

    Medicine: Used in preclinical studies to evaluate its potential as a therapeutic agent for diseases such as cancer.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

PIK-inhibitors primarily target the Phosphatidylinositol-3-kinase (PI3K) , a critical lipid kinase . PI3K has two subunits, catalytic and inhibitory . The gene that encodes the p110α catalytic subunit, PIK3CA, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Mode of Action

This compound interact with their targets by inhibiting the pathway both upstream and downstream of AKT . This results in a more efficient inhibition of the PI3K/Akt/mTOR signaling pathway . Some this compound, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability compared to other this compound . This increased potency is mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is among the most frequently activated in human cancers . This compound affect this pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . Dysregulation of the PI3K/AKT/mTOR pathway contributes to the development of tumor and resistance to anticancer therapies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties can vary among different this compound, these compounds generally have enhanced efficacy, tolerability, pharmacokinetics, and pharmacodynamics . The clinical outcome of pi3k inhibitor-based treatments for solid tumors has been disappointing due to reasons such as drug resistance and lack of specificity .

Result of Action

The inhibition of PI3K signaling by this compound can result in both decreased cellular proliferation and increased cellular death . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in the environment can shift the free energy landscape of PI3Kα, affecting the action of this compound . Furthermore, the presence of activating oncogenic mutations can affect the structural understanding of PI3Kα activation mechanism .

Safety and Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated; nevertheless, the underlying mechanisms are still unclear .

Biochemical Analysis

Biochemical Properties

PI3K inhibitors interact with various enzymes, proteins, and other biomolecules. The primary interaction is with the phosphoinositide 3-kinase enzymes, which are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . This interaction is crucial for the regulation of cell growth, motility, survival, metabolism, and angiogenesis .

Cellular Effects

Phosphoinositide 3-kinase inhibitors have significant effects on various types of cells and cellular processes. By inhibiting these enzymes, PI3K inhibitors cause cell death, inhibit the proliferation of malignant cells, and interfere with several signaling pathways . They also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PI3K inhibitors involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . These inhibitors exert their effects at the molecular level by inhibiting the activity of the PI3K enzymes, thereby disrupting the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

The effects of PI3K inhibitors change over time in laboratory settings. For instance, PIK-24, a novel compound designed with phosphoinositide-3 kinase as a target, had potent anti-respiratory syncytial virus activity both in vitro and in vivo . PIK-24 significantly reduced viral entry into the host cell through blocking the late stage of the fusion process .

Dosage Effects in Animal Models

The effects of PI3K inhibitors vary with different dosages in animal models. For example, in the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils .

Metabolic Pathways

Phosphoinositide 3-kinase inhibitors are involved in the PI3K/AKT/mTOR pathway, which is a pathway involved in cell growth and survival . They interact with enzymes such as PI3K and AKT, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDK34597 involves several steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of MDK34597 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: MDK34597 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPKSOWRJPRYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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